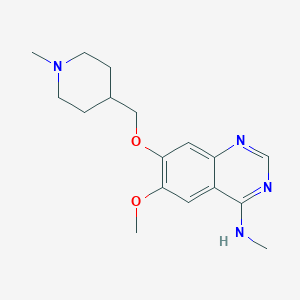![molecular formula C13H23NO4 B8291998 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B8291998.png)
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid
Übersicht
Beschreibung
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is an organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a dimethyl group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the tert-butoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid typically involves the protection of the amine group in the pyrrolidine ring using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base . The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid undergoes several types of reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the acetic acid moiety.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The major product is the free amine after the removal of the tert-butoxycarbonyl group
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is widely used in scientific research, particularly in the fields of:
Wirkmechanismus
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid primarily involves the protection and deprotection of amine groups. The tert-butoxycarbonyl group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the amine is released, allowing it to participate in subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
- 2-{1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-3-yl}acetic acid .
- (tert-Butoxy)carbonyl L-His (Trt)-Aib-OH .
Uniqueness: 2-{1-[(tert-butoxy)carbonyl]-5,5-dimethylpyrrolidin-2-yl}acetic acid is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
2-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9(8-10(15)16)6-7-13(14,4)5/h9H,6-8H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
DMBUSIVZGGANFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CC(=O)O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

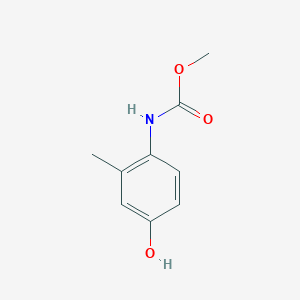

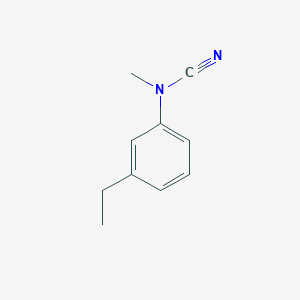


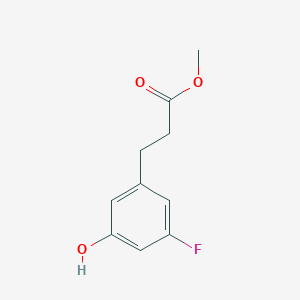
![2-(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-propanol](/img/structure/B8291977.png)

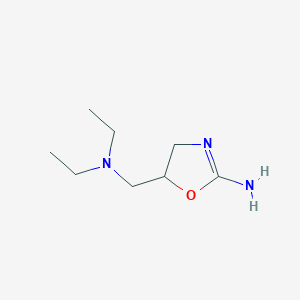


![3-[(4-aminopyrimidin-2-yl)methylsulfanyl]propanenitrile](/img/structure/B8292000.png)
